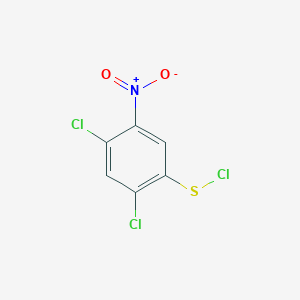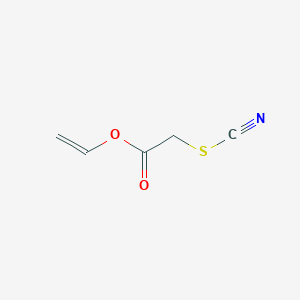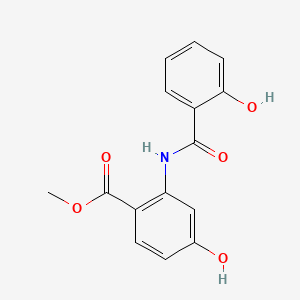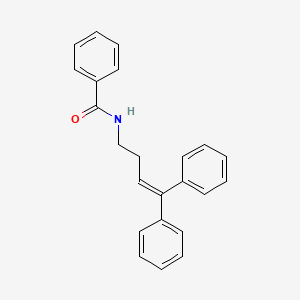
benzene;N-(2-methylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene;N-(2-methylpropyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid where the carboxyl group is replaced by an amide group. This compound is characterized by the presence of a benzene ring attached to an amide group, which is further substituted with a 2-methylpropyl group. Benzamides are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzene;N-(2-methylpropyl)benzamide can be synthesized through the direct condensation of benzoic acid and 2-methylpropylamine. This reaction typically requires the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of benzamides often involves the use of catalytic systems to enhance the efficiency and yield of the reaction. One such method involves the use of Lewis acidic ionic liquids immobilized on diatomite earth, which act as reusable catalysts. This method is not only efficient but also environmentally friendly, as it reduces the need for harsh chemicals and minimizes waste .
Análisis De Reacciones Químicas
Types of Reactions
Benzene;N-(2-methylpropyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like bromine, chlorine, and nitrating mixtures (nitric acid and sulfuric acid) are used for electrophilic aromatic substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce halogenated or nitrated benzamides .
Aplicaciones Científicas De Investigación
Benzene;N-(2-methylpropyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of benzene;N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The parent compound of benzene;N-(2-methylpropyl)benzamide, which lacks the 2-methylpropyl substitution.
N-ethylbenzamide: A similar compound where the amide group is substituted with an ethyl group instead of a 2-methylpropyl group.
N-propylbenzamide: Another similar compound with a propyl group substitution.
Uniqueness
This compound is unique due to the presence of the 2-methylpropyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This substitution can also affect the compound’s biological activity, making it distinct from other benzamides .
Propiedades
| 90239-30-8 | |
Fórmula molecular |
C17H21NO |
Peso molecular |
255.35 g/mol |
Nombre IUPAC |
benzene;N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C11H15NO.C6H6/c1-9(2)8-12-11(13)10-6-4-3-5-7-10;1-2-4-6-5-3-1/h3-7,9H,8H2,1-2H3,(H,12,13);1-6H |
Clave InChI |
HAFGVMCHHLBKHV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC(=O)C1=CC=CC=C1.C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide](/img/structure/B14350697.png)

![2,2'-Oxybis[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one]](/img/structure/B14350710.png)
![1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14350718.png)


